Cas no 79951-46-5 (1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)-)

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- structure
79951-46-5 structure
Nombre del producto:1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)-
Número CAS:79951-46-5
MF:C17H18Cl3N
Megavatios:342.690521717072
CID:4506996
PubChem ID:9882979

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- Propiedades químicas y físicas

Nombre e identificación

    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)-
    • (1R,4S)-Sertraline HCl
    • rac-trans-Sertraline
    • 79951-46-5
    • trans-(+/-)-sertraline
    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)-rel-
    • (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine
    • PD062159
    • SCHEMBL3947169
    • BRD-K70464547-003-01-2
    • CP50723
    • UNII-4N6S45X78A
    • C90546
    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, trans-(+/-)-
    • Sertraline, (1RS,4SR)-
    • 79836-45-6
    • BDBM82217
    • 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R-trans)-
    • ZUY6SFU8RX
    • VGKDLMBJGBXTGI-YVEFUNNKSA-N
    • Sertraline, trans-(+/-)-
    • Sertraline hydrochloride specified impurity A [EP]
    • Q27260225
    • 4N6S45X78A
    • 107508-17-8
    • DTXSID50904948
    • CP-52003
    • Racemic trans-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl- 1-napthalenamine
    • (1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
    • CP-50723
    • Sertraline, (1R,4S)-
    • [4-(3,4-Dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine
    • (1R,4S)-4-(3,4-DICHLOROPHENYL)-N-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
    • (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
    • SERTRALINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • (1R,4S)-Trans-Sertraline
    • Sertraline (1R,4S)-Isomer
    • AKOS030242812
    • CHEMBL284994
    • Renchi: InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1
    • Clave inchi: VGKDLMBJGBXTGI-YVEFUNNKSA-N

Atributos calculados

  • Calidad precisa: 305.0738049Da
  • Masa isotópica única: 305.0738049Da
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 20
  • Cuenta de enlace giratorio: 2
  • Complejidad: 322
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.8
  • Superficie del Polo topológico: 12Ų

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: (-)-Mandelic acid Solvents: Toluene ;  heated; cooled
1.2 Reagents: Ammonia Catalysts: Di-μ-iododiiodobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]d… ;  8 h, 80 °C; 80 °C → rt; 6 h, rt
1.3 Catalysts: Potassium tert-butoxide Solvents: Toluene ,  Water ;  1 h, reflux; reflux → rt
Referencia
A Low-Waste Process To Sertraline By Diastereomeric Crystal Resolution and Waste Isomer Racemization
Blacker, A. John; Brown, Stuart; Clique, Blandine; Gourlay, Brian; Headley, Catherine E.; et al, Organic Process Research & Development, 2009, 13(6), 1370-1378

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Calcium carbonate ,  Palladium Solvents: Tetrahydrofuran ,  Carbon dioxide ;  175 bar, 120 °C
Referencia
Continuous flow hydrogenation of a pharmaceutical intermediate, [4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalenyidene]-methylamine, in supercritical carbon dioxide
Clark, Peter; Poliakoff, Martyn; Wells, Andy, Advanced Synthesis & Catalysis, 2007, 349, 2655-2659

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(4S)-2-[(5R)-6-(diphenylphosphino-… Solvents: 1,2-Dichloroethane ;  12 h, 20 atm, rt
Referencia
Spiro[4,4]-1,6-nonadiene-Based Phosphine-Oxazoline Ligands for Iridium-Catalyzed Enantioselective Hydrogenation of Ketimines
Han, Zhaobin; Wang, Zheng; Zhang, Xumu; Ding, Kuiling, Angewandte Chemie, 2009, 48(29), 5345-5349

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: 1,2-Dichloroethane ;  12 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Catalytic Asymmetric Umpolung Allylation of Imines
Liu, Jie; Cao, Chao-Guo; Sun, Hong-Bao; Zhang, Xia; Niu, Dawen, Journal of the American Chemical Society, 2016, 138(40), 13103-13106

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- Raw materials

1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1R,4S)- Preparation Products

Proveedores recomendados
Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan brilliant Technology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan brilliant Technology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Rhino Pharmaceutical Tech Co.,Ltd.